四氧化铅

描述

Lead Tetroxide, commonly known as red lead, is a bright red or orange crystalline or amorphous pigment. It has been used since antiquity in various applications, particularly in paints.

Synthesis Analysis

Lead Tetroxide can be synthesized via several methods. One method involves treating metal-free phthalocyanines with lead acetate in n-pentanol to prepare lead complexes, which can indirectly relate to the synthesis of Lead Tetroxide (Bian et al., 2004). Another synthesis method has been explored through solid-state techniques using lead oxide halides (Porter & Halasyamani, 2003).

Molecular Structure Analysis

The molecular structure of Lead Tetroxide-related compounds can be complex. For instance, the molecular structure of a lead(II) complex has been determined by single-crystal X-ray diffraction, showing a nonplanar structure (Bian et al., 2004).

Chemical Reactions and Properties

Lead Tetroxide undergoes several chemical reactions. It can interact with various organic and inorganic substances, forming different compounds. For example, lead(II) compounds have been synthesized with various ligands, indicating diverse reactivity and bonding properties (Mahmoudi et al., 2016).

Physical Properties Analysis

The physical properties of Lead Tetroxide are characterized by its bright red or orange color, high density, and opacity. These properties have made it a valuable pigment in paints and coatings.

Chemical Properties Analysis

Chemically, Lead Tetroxide is a lead(II) oxide compound. It shows various oxidation states and forms complexes with different ligands, indicating a versatile chemistry. Studies have shown its ability to form complex structures and participate in various reactions, such as in the formation of lead(II)-azido coordination compounds (Hanifehpour et al., 2015).

科学研究应用

LPG Sensing

- Scientific Field : Materials Science and Electronics .

- Application Summary : Lead tetroxide is used in the creation of a ternary composite with polyaniline and vanadium pentoxide for Liquefied Petroleum Gas (LPG) sensing .

- Methods of Application : The samples are synthesized by in situ polymerization technique. The composites are characterized using Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscope (SEM) studies .

- Results : The PV3 ternary composite (PANI/ V2O5 + Pb3O4 —30%) has shown an enhanced conductivity compared to pristine PANI and other ternary composites. This composite has shown a better sensitivity of 97.05% at 25,000 PPMv level. Along with this, the PV3 ternary composite has depicted an appreciable response time of 29.15 s and a recovery time of 35.26 s .

Detection of Lead Ions in Water

- Scientific Field : Environmental Science .

- Application Summary : Lead tetroxide is used in the detection of lead ions in water .

- Methods of Application : Manganese tetroxide nanoparticles are synthesized for solid phase extraction of lead, and combined with inductively coupled plasma mass spectrometry to determine lead content in vegetables .

- Results : The extraction column has good stability in a weakly acidic environment and can be reused 60 times. The detection limit was 4 ng/L .

Pigment Production

- Scientific Field : Industrial Chemistry .

- Application Summary : Lead tetroxide, also known as red lead or minium, is used as a pigment due to its bright red or orange color .

- Methods of Application : It is typically produced by calcination of lead (II) oxide (PbO; also called litharge) in air at about 450–480 °C .

- Results : The resulting material is a vivid orange solid that is used in the manufacture of batteries, and rustproof primer paints .

Battery Manufacturing

安全和危害

属性

IUPAC Name |

1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFOQHDPRMAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

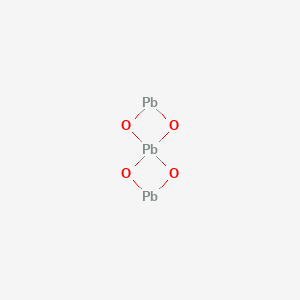

O1[Pb]O[Pb]12O[Pb]O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb3O4, O4Pb3 | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lead(II,IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |

| Record name | Lead tetraoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.1 g/cm³ | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Lead tetroxide | |

CAS RN |

1314-41-6 | |

| Record name | Orange lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)